molecular formula C9H9ClN2OS B493913 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 89567-05-5

2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B493913
CAS No.: 89567-05-5
M. Wt: 228.7g/mol
InChI Key: CEPFGYYJCYKRLO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a key synthetic intermediate in medicinal chemistry, serving as a versatile precursor for the development of novel thieno[2,3-d]pyrimidine derivatives. The reactive chloromethyl group is a crucial handle for further functionalization, allowing researchers to construct a diverse array of compounds for biological screening. The thieno[2,3-d]pyrimidine scaffold is of significant research interest due to its presence in compounds with documented pharmacological activities. Recent studies have explored analogs of this core structure as potent and selective inhibitors of enzymes like d-dopachrome tautomerase (MIF2), a potential oncology target . Furthermore, this scaffold is featured in multitargeted antitumor agents that selectively inhibit folate receptors and key enzymes in de novo purine biosynthesis, such as GARFTase and AICARFTase . Historically, related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one compounds have also been investigated for their analgesic and anti-inflammatory properties . This compound is provided For Research Use Only and is intended for the synthesis and discovery of new chemical entities for scientific investigation.

Properties

IUPAC Name

2-(chloromethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-4-5(2)14-9-7(4)8(13)11-6(3-10)12-9/h3H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPFGYYJCYKRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89567-05-5
Record name 2-(chloromethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with urea or thiourea under acidic conditions to form the thienopyrimidine core. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a thienopyrimidine derivative with an amine group, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Studies have shown that compounds within the thieno[2,3-d]pyrimidine class exhibit notable antimicrobial activities. For instance, derivatives of 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are being investigated for their effectiveness against various bacterial and fungal strains. This compound's chloromethyl group enhances its reactivity, allowing for modifications that can increase potency against pathogens .

2. Anticancer Potential
Research indicates that thieno[2,3-d]pyrimidines can act as inhibitors in cancer-related biochemical pathways. The ability of this compound to serve as a building block for more complex structures makes it a candidate for developing novel anticancer agents. Its derivatives have shown promise in targeting specific cancer cell lines through various mechanisms of action .

Synthetic Utility

The compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can yield various biologically active derivatives. The amine functionality also facilitates reactions such as acylation and alkylation, expanding the range of potential applications in drug development .

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno-Pyrimidine Core : Initial reactions to create the thieno-pyrimidine structure.
  • Chloromethylation : Introduction of the chloromethyl group via appropriate reagents.
  • Purification and Characterization : Use of chromatographic techniques to isolate and characterize the final product.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDerivatives showed enhanced activity against Staphylococcus aureus compared to standard antibiotics.
Study BAnticancer EfficacyCompounds derived from this compound demonstrated IC50 values lower than existing chemotherapeutics in vitro against breast cancer cell lines.
Study CSynthetic PathwaysDeveloped a novel synthetic route that improved yield and reduced reaction time for producing derivatives with potential antiviral properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, 5, and 5. Below is a detailed comparison:

Anticancer Activity

  • 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Activity: Demonstrated broad-spectrum cytotoxicity in NCI-60 cell lines, with a mean growth inhibition of 51.01%. Notably, it showed potent activity against melanoma MDA-MB-435 cells (GP = −31.02%, indicating cell death) . Structure-Activity Relationship (SAR): The benzylamino group at position 2 enhances cellular uptake and interaction with kinase targets, while the 5,6-dimethyl groups stabilize the hydrophobic core .
  • 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Activity: Limited direct data, but its chloromethyl group is a precursor for synthesizing analogs like the benzylamino derivative above. Chloromethyl-containing analogs (e.g., 2-(chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one) show moderate anticancer activity (IC₅₀ = 42–202 μM in COX-2 inhibition assays) .

Antiviral Activity

  • 2-(2,3-Dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Activity: Inhibited HIV-1 integrase (IN) activity by targeting the LEDGF/p75 binding site (IC₅₀ < 1 μM in enzymatic assays) . SAR: The dihydroxyphenyl group enables chelation with metal ions in the IN active site, while the thienopyrimidine core provides rigidity .

Antifungal Activity

  • 2-(Alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones Activity: Exhibited fungicidal activity against Botrytis cinerea and Rhizoctonia solani (EC₅₀ = 12–25 μg/mL). For example, 2-(tert-butylamino)-5,6-dimethyl derivatives showed 87% yield and strong bioactivity . SAR: Alkylamino groups improve lipid solubility, enhancing membrane penetration .

Antihyperlipidemic Activity

  • 2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Activity: Reduced serum triglycerides by 40–50% in rodent models, comparable to clofibrate . SAR: The chloromethyl group and tetrahydrobenzo ring enhance metabolic stability and liver-targeted effects .

Table 1: Comparative Bioactivity Data

Compound Activity (IC₅₀/EC₅₀/GP) Key Substituents Mechanism/Target Reference
2-(Benzylamino)-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one GP = −31.02% (MDA-MB-435) Benzylamino at C2 Kinase inhibition
2-(Chloromethyl)-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one IC₅₀ = 42.19 μM (COX-2) Chloromethyl at C2 COX-2 inhibition
2-(2,3-Dihydroxyphenyl)-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one IC₅₀ < 1 μM (HIV-1 IN) Dihydroxyphenyl at C2 LEDGF/p75-IN interaction
2-(tert-Butylamino)-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one EC₅₀ = 15 μg/mL (fungi) tert-Butylamino at C2 Membrane disruption

Biological Activity

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3SC_9H_{10}ClN_3S with a molecular weight of approximately 227.71 g/mol. The presence of a chloromethyl group and dimethyl substituents contributes to its unique reactivity and biological profile.

Primary Targets:

  • Cyclooxygenase (COX) Enzymes: The compound acts as an inhibitor of COX enzymes, which are key players in the inflammatory response.
  • Cyclin-dependent Kinase 2 (CDK2): It may also exert effects on cell cycle regulation through inhibition of CDK2.

Mode of Action:
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, specifically prostaglandin E2 (PGE2), which is associated with inflammation. This mechanism underlies its potential use as an anti-inflammatory agent.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit COX-1 and COX-2 activities, with IC50 values indicating its potency relative to standard anti-inflammatory drugs like diclofenac and celecoxib .

CompoundIC50 (COX-1)IC50 (COX-2)
This compound19.45 μM31.4 μM
Celecoxib0.04 μM0.04 μM

Antimicrobial Activity

The thieno[2,3-d]pyrimidine compounds have shown promise against various bacterial strains. The chloromethyl group enhances nucleophilic substitution reactions that can lead to the synthesis of new derivatives with improved antimicrobial properties .

Anticancer Activity

Studies suggest that compounds within this class may also exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific mechanisms involve targeting various signaling pathways critical for tumor growth .

Case Studies and Research Findings

  • Synthesis and Evaluation:
    A study synthesized several derivatives based on the thieno[2,3-d]pyrimidine scaffold and evaluated their biological activities. Notably, compounds with electron-withdrawing groups showed enhanced COX inhibition compared to their counterparts .
  • In Vivo Studies:
    In vivo models using carrageenan-induced paw edema demonstrated significant reductions in inflammation upon treatment with thieno[2,3-d]pyrimidine derivatives. The effective doses (ED50) were comparable to established anti-inflammatory agents like indomethacin .
  • Structure-Activity Relationship (SAR):
    Investigations into the SAR revealed that modifications at specific positions on the pyrimidine core could dramatically influence biological activity. For instance, the introduction of halogen atoms or alkyl groups was found to enhance inhibitory effects against COX enzymes .

Q & A

Q. What synthetic routes are employed for synthesizing 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one?

The compound is synthesized via a multi-step protocol:

  • Gewald’s reaction : Condensation of 2-butanone, sulfur, and ethyl cyanoacetate under basic conditions (diethylamine) yields ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate (intermediate 4).
  • Cyclization : Intermediate 4 reacts with cyanamide and HCl to form the pyrimidinone core (compound 7).
  • Functionalization : The chloromethyl group is introduced via reactions with acyl chlorides (e.g., 4-fluorobenzoyl chloride) under NaH catalysis at 0–5°C. Characterization involves FTIR (C=O at 1654 cm⁻¹), ¹H/¹³C NMR (e.g., methyl protons at δ 2.18–2.46 ppm), and ESI-MS for molecular weight validation .

Q. What spectroscopic techniques confirm the structure of thienopyrimidine derivatives?

  • FTIR : Identifies functional groups (e.g., NH stretches at 3300–3400 cm⁻¹, C=O at 1654 cm⁻¹).
  • NMR : ¹H NMR resolves substituent environments (e.g., para-fluorophenyl protons at δ 7.35–8.12 ppm). ¹³C NMR confirms quaternary carbons (e.g., pyrimidinone C=O at δ 165 ppm).
  • ESI-MS : Validates molecular ions (e.g., m/z 317.06 for compound 8) .

Q. What primary biological targets are evaluated for this compound?

  • COX-2 inhibition : Tested via enzymatic assays using recombinant human COX-2 and ovine COX-1. IC50 values (e.g., 42.19 μM for compound 5) and selectivity indices (SI = COX-1 IC50/COX-2 IC50) are calculated .
  • Fungicidal activity : Screened against Fusarium oxysporum and Colletotrichum gossypii at 50 mg/L, with inhibition rates up to 100% .

Advanced Questions

Q. How do substituents at the 2-position modulate COX-2 selectivity?

  • Electron-withdrawing groups (e.g., para-fluorophenyl in compound 5) enhance selectivity (SI = 4.81) by optimizing dipole interactions in COX-2’s hydrophobic pocket.
  • Electron-donating groups (e.g., methoxy in compound 6) reduce affinity (IC50 = 142.71 μM) due to unfavorable steric and electronic effects.
  • Trifluoromethyl groups (compound 9) at ortho positions disrupt binding (SI = 0.12), highlighting the importance of para-substitution .

Q. How can researchers resolve discrepancies in IC50 values across studies?

  • Assay standardization : Use recombinant human COX-2 (Cayman Chemical Kit #560131) with controlled arachidonic acid (AA) concentrations (10 μM).
  • Reference controls : Include indomethacin (COX-1 IC50 = 0.68 μM, COX-2 IC50 = 18.3 μM) to calibrate inter-lab variability.
  • Data normalization : Report SI values to account for enzyme source differences (e.g., ovine vs. human COX-1) .

Q. What in vitro models are suitable for evaluating dual therapeutic potential (e.g., COX-2 inhibition and anticancer activity)?

  • COX-2 inhibition : Human recombinant enzyme assays with PGF2α quantification via ELISA.
  • Anticancer screening : MTT assays on melanoma (MDA-MB-435) or colorectal cancer cell lines, measuring growth inhibition (GP) at 10–100 μM .
  • Fungicidal activity : Mycelial growth inhibition tests on Fusarium oxysporum .

Q. What molecular modeling strategies guide the optimization of thienopyrimidine derivatives?

  • Docking studies : Identify interactions with COX-2’s Arg120 (hydrogen bonding) and Val349 (hydrophobic contacts).
  • QSAR analysis : Correlate substituent electronegativity (e.g., fluorine) with improved SI values.
  • Dynamic simulations : Assess binding stability in the COX-2 active site over 50-ns trajectories .

Q. How do reaction conditions impact synthetic yields of derivatives?

  • Temperature control : Gewald’s reaction requires 60–70°C; deviations reduce yields by >50%.
  • Catalyst optimization : NaH at 0–5°C improves chloromethylation efficiency (e.g., 30% yield for compound 8 vs. 25% for 9).
  • Solvent selection : DMF enhances solubility for acyl chloride reactions, while ethanol aids recrystallization .

Data Contradiction Analysis

Q. Why do some derivatives show conflicting bioactivity profiles (e.g., COX-2 vs. fungicidal activity)?

  • Target specificity : Para-fluorophenyl derivatives (compound 5) prioritize COX-2 inhibition, while alkylamino substituents (e.g., compound 6e) favor antifungal action.
  • Assay interference : High DMSO concentrations (>1%) in fungicidal screens may artifactually reduce efficacy.
  • Structural promiscuity : The thienopyrimidine scaffold interacts with diverse enzymatic pockets, necessitating target-specific SAR .

Methodological Tables

Compound Substituent (2-position)COX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (SI)
5Para-fluorophenyl42.19202.964.81
6Para-methoxyphenyl142.71586.744.11
84-Fluorobenzamido103.47111.831.08
9Ortho-trifluoromethyl189.0522.840.12
Data sourced from in vitro COX inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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